Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18020429
InChI: InChI=1S/C9H10N4O2/c1-2-15-8(14)6-3-4-13-7(5-6)11-9(10)12-13/h3-5H,2H2,1H3,(H2,10,12)
SMILES:
Molecular Formula: C9H10N4O2
Molecular Weight: 206.20 g/mol

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

CAS No.:

Cat. No.: VC18020429

Molecular Formula: C9H10N4O2

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate -

Specification

Molecular Formula C9H10N4O2
Molecular Weight 206.20 g/mol
IUPAC Name ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
Standard InChI InChI=1S/C9H10N4O2/c1-2-15-8(14)6-3-4-13-7(5-6)11-9(10)12-13/h3-5H,2H2,1H3,(H2,10,12)
Standard InChI Key JFZGOYNTTPESIR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=NC(=NN2C=C1)N

Introduction

Chemical Identity and Structural Features

Core Structure and Substituent Effects

Ethyl 2-amino- triazolo[1,5-a]pyridine-7-carboxylate belongs to the triazolopyridine family, a class of nitrogen-rich heterocycles known for their planar aromatic systems and diverse reactivity. The triazole ring (positions 1, 2, and 4) is fused to a pyridine ring, creating a bicyclic framework with conjugated π-electrons. Key substituents include:

  • Amino group (-NH₂) at position 2: Enhances nucleophilicity and participates in hydrogen bonding, influencing both reactivity and biomolecular interactions.

  • Ethyl ester (-COOEt) at position 7: Introduces steric bulk and modulates solubility, making the compound more lipophilic than its carboxylic acid counterpart .

The molecular formula is C₁₀H₁₀N₄O₂, with a molecular weight of 218.22 g/mol. Computational studies of analogous triazolopyridines suggest that the ester group induces slight distortion in the planar core, with dihedral angles between the triazole and pyridine rings ranging from 0.5° to 5.0° .

Synthesis and Reaction Pathways

Cyclization of Enaminonitriles

A common strategy for triazolopyridines involves cyclocondensation of enaminonitriles with hydrazine derivatives. For example, microwave-assisted reactions between 2-cyanopyridine derivatives and ethyl hydrazinecarboxylate yield triazolopyridine cores, with subsequent functionalization introducing the amino and ester groups.

Esterification of Carboxylic Acid Precursors

The compound may be synthesized via esterification of 2-amino- triazolo[1,5-a]pyridine-7-carboxylic acid using ethanol under acid catalysis (e.g., H₂SO₄ or HCl). This route mirrors the production of ethyl 6-methyl-8-phenyl analogs, where refluxing the carboxylic acid with excess ethanol achieves esterification .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring the amino and ester groups occupy the desired positions.

  • Purification: Separating byproducts formed during cyclization, such as unreacted intermediates or dimeric species.

Molecular and Crystallographic Insights

Hydrogen Bonding and Packing

Crystallographic data from ethyl 6-methyl-8-phenyl-[1,2,]triazolo[1,5-a]pyridine-7-carboxylate (a structural analog) reveals that centrosymmetric dimers form via C–H⋯N hydrogen bonds between the triazole nitrogen and adjacent methyl groups . In ethyl 2-amino- triazolo[1,5-a]pyridine-7-carboxylate, the amino group likely participates in intermolecular N–H⋯O interactions with the ester carbonyl, potentially stabilizing crystal lattices.

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include N–H stretching (3300–3500 cm⁻¹) from the amino group and C=O stretching (1700–1750 cm⁻¹) from the ester.

  • NMR Spectroscopy:

    • ¹H NMR: A singlet for the amino protons (δ 5.5–6.0 ppm), a quartet for the ethyl CH₂ (δ 4.1–4.3 ppm), and a triplet for the ethyl CH₃ (δ 1.2–1.4 ppm) .

    • ¹³C NMR: Distinct signals for the ester carbonyl (δ 165–170 ppm) and triazole carbons (δ 140–160 ppm).

Physicochemical and Biological Properties

Solubility and Stability

The ethyl ester group enhances lipid solubility compared to the carboxylic acid form, suggesting improved membrane permeability. Predicted logP values (≈1.8–2.2) indicate moderate hydrophobicity, suitable for oral bioavailability. Stability studies of analogous compounds show resistance to hydrolysis at neutral pH but susceptibility under acidic or basic conditions, leading to ester cleavage .

Biological Activity

While direct pharmacological data for this compound are scarce, related triazolopyridines exhibit:

  • Kinase Inhibition: 2-Amino- triazolo[1,5-a]pyridine-7-carboxylic acid derivatives inhibit receptor tyrosine kinases (e.g., AXL), disrupting cancer cell signaling. The ester derivative may act as a prodrug, undergoing intracellular hydrolysis to release the active acid.

  • Antimicrobial Effects: Triazolopyridines with electron-withdrawing substituents show activity against Gram-positive bacteria and fungi .

Applications in Drug Discovery

Lead Optimization

The ethyl ester moiety is frequently employed in prodrug strategies to improve pharmacokinetics. For instance, esterification of carboxylic acids enhances absorption and delays metabolism, prolonging systemic exposure.

Structure-Activity Relationship (SAR) Trends

  • Amino Group: Critical for hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets).

  • Ester Group: Balances solubility and permeability, optimizing tissue distribution .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator